

Application Notes and Protocols: Proposed Stability Testing of Capmatinib Metabolite M18

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Compound of Interest

Compound Name: Capmatinib metabolite M18

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Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The metabolic fate of Capmatinib in vivo leads to the formation of several metabolites. Among these is M18, identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide. Understanding the stability of such metabolites is a critical aspect of drug development, as it ensures the safety and efficacy of the parent drug by characterizing any potential degradation products that may form under various environmental conditions.

These application notes provide a detailed, proposed protocol for the stability testing of **Capmatinib metabolite M18**. In the absence of specific public data on the stability of M18, this protocol has been adapted from established methods for the stability testing of the parent drug, Capmatinib, and is based on general principles outlined in the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify the potential degradation products of M18 and to develop a stability-indicating analytical method. The following stress conditions are recommended:

Sample Preparation

A stock solution of Capmatinib M18 should be prepared in a suitable solvent, such as methanol or a mixture of methanol and water, at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.

Stress Conditions

Table 1: Proposed Forced Degradation Conditions for Capmatinib M18

Stress Condition	Reagent and Concentration	Temperature	Duration
Acidic Hydrolysis	0.1 M Hydrochloric Acid (HCl)	60°C	24 hours
Basic Hydrolysis	0.1 M Sodium Hydroxide (NaOH)	60°C	24 hours
Oxidative Degradation	3% Hydrogen Peroxide (H ₂ O ₂)	Room Temperature	24 hours
Thermal Degradation	Solid-state and in solution	80°C	48 hours
Photolytic Degradation	Solid-state and in solution	ICH Q1B specified light source	As per ICH Q1B

Experimental Protocol for Forced Degradation

- Acidic Hydrolysis: To 1 mL of the M18 stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
- Basic Hydrolysis: To 1 mL of the M18 stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

- Oxidative Degradation: To 1 mL of the M18 stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute the resulting solution to a final concentration of approximately 100 µg/mL with the mobile phase.
- Thermal Degradation:
 - Solid State: Place a thin layer of solid Capmatinib M18 in a petri dish and expose it to 80°C in a hot air oven for 48 hours.
 - Solution State: Reflux the M18 stock solution at 80°C for 48 hours.
 - For both solid and solution state samples, prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.
- Photolytic Degradation:
 - Solid State: Expose a thin layer of solid Capmatinib M18 to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
 - Solution State: Expose the M18 stock solution to the same light conditions.
 - A control sample should be kept in the dark under the same temperature conditions.
 - Prepare solutions of approximately 100 µg/mL in the mobile phase for analysis.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound (M18) from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed.

Chromatographic Conditions

Table 2: Proposed RP-HPLC Method Parameters for Capmatinib M18 Stability Testing

Parameter	Proposed Condition
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Detection Wavelength	265 nm (based on UV spectra of similar compounds)
Column Temperature	30°C
Injection Volume	10 µL

Method Validation

The proposed analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

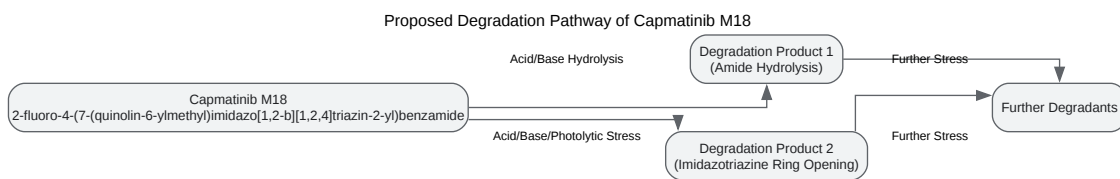
Table 3: Summary of Forced Degradation Results for Capmatinib M18 (Hypothetical Data)

Stress Condition	% Degradation of M18	Number of Degradation Products	Retention Time(s) of Major Degradants (min)
Acidic (0.1 M HCl, 60°C, 24h)	15.2	2	8.5, 12.1
Basic (0.1 M NaOH, 60°C, 24h)	22.5	3	7.9, 10.3, 14.6
Oxidative (3% H ₂ O ₂ , RT, 24h)	8.7	1	11.5
Thermal (Solid, 80°C, 48h)	2.1	1	9.8
Thermal (Solution, 80°C, 48h)	5.4	2	9.8, 13.2
Photolytic (Solid)	11.8	2	15.1, 16.7
Photolytic (Solution)	18.3	3	15.1, 16.7, 17.9

Visualizations

Proposed Degradation Pathway of Capmatinib M18

The following diagram illustrates a hypothetical degradation pathway for Capmatinib M18 based on its chemical structure and the known degradation of the parent drug, Capmatinib. The primary sites susceptible to hydrolysis are the amide bond and the imidazotriazine ring system.

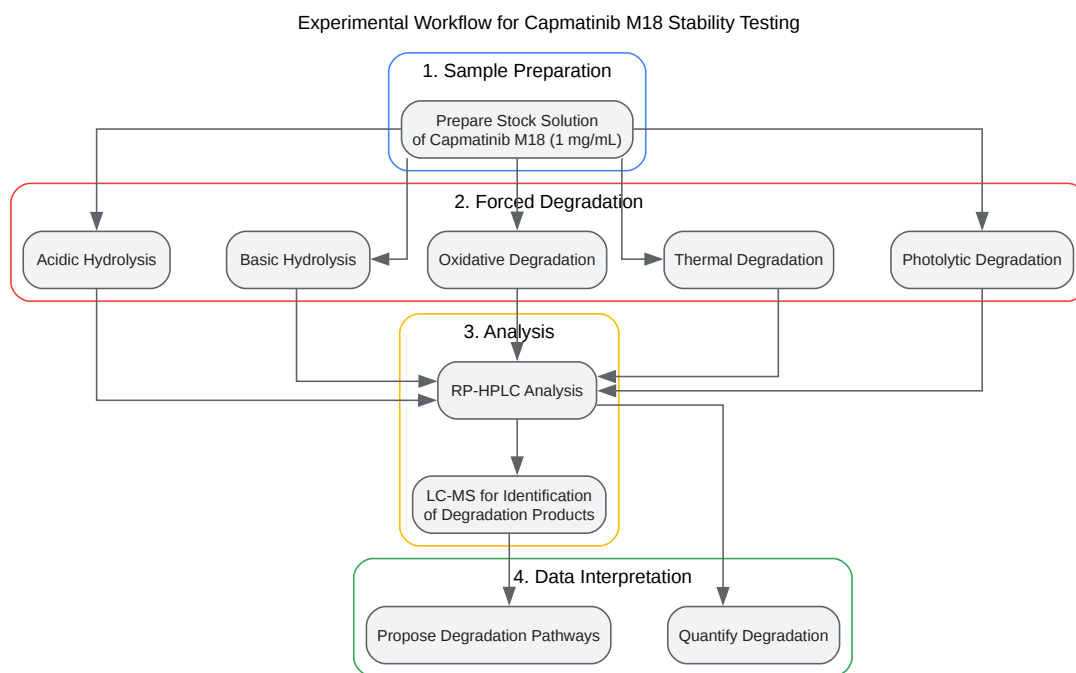


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Caption: Proposed degradation pathways of Capmatinib M18 under stress conditions.

Experimental Workflow for Capmatinib M18 Stability Testing

This diagram outlines the logical flow of the stability testing protocol, from sample preparation to data analysis.



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Caption: Workflow for the stability testing of Capmatinib M18.

Conclusion

This document provides a comprehensive, albeit proposed, protocol for the stability testing of **Capmatinib metabolite M18**. The successful execution of these experiments will provide valuable insights into the intrinsic stability of this metabolite and will be instrumental in the

development of a robust and reliable stability-indicating method. It is important to reiterate that due to the lack of specific public data on M18 stability, the conditions outlined herein are based on established principles and protocols for the parent drug, Capmatinib, and may require optimization based on initial experimental findings.

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